molecular formula C11H14N2O3 B135476 3-(3-m-Tolyl-ureido)-propionic acid CAS No. 133115-50-1

3-(3-m-Tolyl-ureido)-propionic acid

Cat. No. B135476
M. Wt: 222.24 g/mol
InChI Key: UYWNZKGDFWEIAY-UHFFFAOYSA-N
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Description

“3-(3-m-Tolyl-ureido)-propionic acid” is a specialty chemical . It has a molecular formula of C11H14N2O3 and a molecular weight of 222.24 .


Molecular Structure Analysis

The molecular structure of “3-(3-m-Tolyl-ureido)-propionic acid” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“3-(3-m-Tolyl-ureido)-propionic acid” has a molecular weight of 222.24 . It should be stored in a dry place at 2-8°C .

Scientific Research Applications

  • Integrin Antagonism : A key application of derivatives of 3-(3-m-Tolyl-ureido)-propionic acid is their use as potent antagonists of the α4β1 integrin. These compounds, including specific derivatives like 3-[3-(1-{2-[3-methoxy-4-(3-o-tolyl-ureido)-phenyl]-acetylamino}-3-methyl-butyl)-isoxazol-5-yl]-propionic acid, have shown efficacy in allergic mouse models both systemically and via intra-tracheal instillation, indicating their potential in treating allergic and inflammatory conditions (Duplantier et al., 2001).

  • Metal Carboxylate Complexes : Research into the metal carboxylate complexes of L-3-phenyl-2-(3-phenyl-ureido)-propionic acid has revealed interesting conformational aspects. For instance, syn–syn conformation around the urea group in cadmium and manganese complexes, and anti–syn conformation in a dinuclear sodium complex, showcase the structural versatility and potential applications in materials science and coordination chemistry (Karmakar & Baruah, 2009).

  • Propionic Acid Recovery : Studies on the extraction of propionic acid, a related carboxylic acid, have implications for industrial processes involving 3-(3-m-Tolyl-ureido)-propionic acid. Techniques like reactive extraction using extractant-diluent systems are relevant for both acids, providing insights into efficient recovery methods from waste streams and fermentation broths (Keshav et al., 2009).

  • Neurotoxicity Studies : The study of 3-Ureidopropionate, a related compound, in the context of neurotoxicity offers indirect insights into the biological interactions and potential safety considerations of 3-(3-m-Tolyl-ureido)-propionic acid. Understanding its effects on neuronal health and mitochondrial energy metabolism can guide safe handling and application in various scientific fields (Kölker et al., 2001).

  • Anesthetic Mechanisms : Research on urethane, which contains a similar ureido group, and its effects on neurotransmitter-gated ion channels provides a model for studying the molecular actions of related compounds. Such studies can inform potential neurological applications or interactions of 3-(3-m-Tolyl-ureido)-propionic acid (Hara & Harris, 2002).

  • Cascade Complex Formation : The formation of cascade complexes using bis-calix[6]arene featuring ureido linkages, similar in structure to 3-(3-m-Tolyl-ureido)-propionic acid, underscores the potential of such compounds in creating novel molecular architectures. This could have implications in nanotechnology and molecular recognition studies (Moerkerke et al., 2010).

properties

IUPAC Name

3-[(3-methylphenyl)carbamoylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8-3-2-4-9(7-8)13-11(16)12-6-5-10(14)15/h2-4,7H,5-6H2,1H3,(H,14,15)(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWNZKGDFWEIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588144
Record name N-[(3-Methylphenyl)carbamoyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-m-Tolyl-ureido)-propionic acid

CAS RN

133115-50-1
Record name N-[(3-Methylphenyl)carbamoyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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